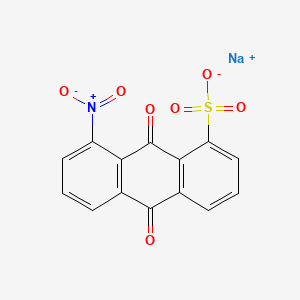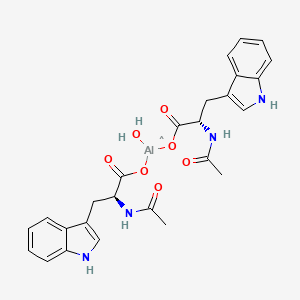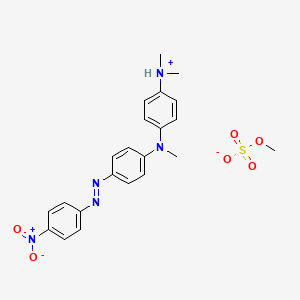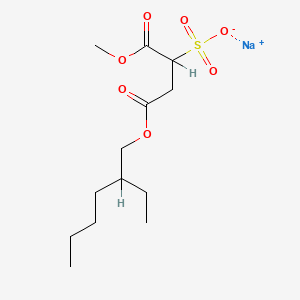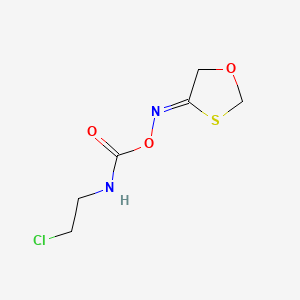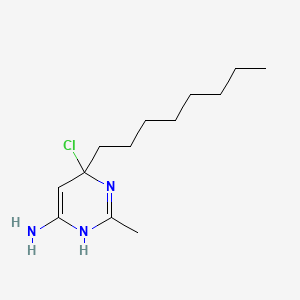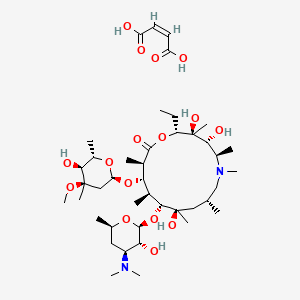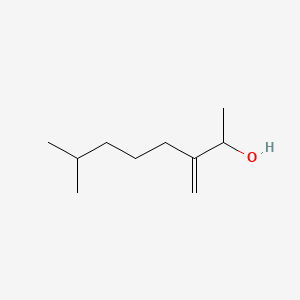
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry This compound is a derivative of biphenyl, which consists of two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and isoamyl nitrite.
Diazotization: The 2,4-difluoroaniline is diazotized using isoamyl nitrite in the presence of copper (I) salts to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with anisole to form the biphenyl derivative.
Hydrolysis and Neutralization: The biphenyl derivative is hydrolyzed and neutralized with potassium hydroxide to yield Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with reduced functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to diflunisal.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate can be compared with other similar compounds:
Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with similar structural features and pharmacological properties.
Flurbiprofen: Another NSAID with a biphenyl structure, used for its anti-inflammatory and analgesic effects.
Fenbufen: A biphenyl derivative with antipyretic and anti-inflammatory properties.
Conclusion
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industries alike.
Propiedades
Número CAS |
85665-84-5 |
|---|---|
Fórmula molecular |
C13H7F2KO3 |
Peso molecular |
288.29 g/mol |
Nombre IUPAC |
potassium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.K/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
Clave InChI |
ZXGOZEORUWWWDB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


